molecular formula C6H6BrClN2 B1267653 5-Bromo-3-chlorobenzene-1,2-diamine CAS No. 16429-44-0

5-Bromo-3-chlorobenzene-1,2-diamine

Cat. No.: B1267653
CAS No.: 16429-44-0
M. Wt: 221.48 g/mol
InChI Key: VLJIODKDXFJLRA-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups at positions 5, 3, 1, and 2, respectively. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Utilizing industrial-grade brominating agents and optimized reaction conditions to ensure high yield and purity.

    Efficient Amination: Employing efficient amination techniques to introduce the amino groups with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Ammonia or primary amines under controlled temperature and pressure.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Benzene Derivatives: Products formed from electrophilic aromatic substitution.

    Aminated Compounds: Products formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: Utilized in biochemical studies to understand enzyme interactions and protein functions.

Medicine:

    Pharmaceutical Research: Investigated for potential pharmaceutical applications due to its unique chemical properties.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorobenzene-1,2-diamine involves its interaction with molecular targets through various pathways:

Properties

IUPAC Name

5-bromo-3-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJIODKDXFJLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325949
Record name 5-bromo-3-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16429-44-0
Record name 16429-44-0
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Record name 5-bromo-3-chlorobenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16429-44-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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